molecular formula C54H88O18 B1671157 Elaiophylin CAS No. 37318-06-2

Elaiophylin

Cat. No.: B1671157
CAS No.: 37318-06-2
M. Wt: 1025.3 g/mol
InChI Key: OSERMIPXNLXAPD-MJMYBOKFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Elaiophylin (also known as azalomycin B, efomycin E, or gopalamycin) is a C2-symmetric 16-membered macrodiolide originally isolated from Streptomyces melanosporus . Its structure features a diolide backbone with two 6-deoxyfucose moieties and a hemiketal group. This compound exhibits diverse biological activities, including antimicrobial, anticancer, immunosuppressive, and antiangiogenic properties . Mechanistically, it targets key cellular pathways such as autophagy inhibition, disruption of the Hsp90/Cdc37 complex, and modulation of oxidative stress .

Preparation Methods

Synthetic Routes and Reaction Conditions: Elaiophylin is typically produced through fermentation processes involving Streptomyces melanosporofaciens. The sporulation conditions of this microorganism are optimized to maximize the yield of this compound. The best culture sporulation is achieved on agar broths with dextrin or hydrolyzed corn starch as carbon sources .

Industrial Production Methods: Industrial production of this compound involves large-scale fermentation processes. The fermentation medium is carefully controlled to maintain optimal conditions for the growth of Streptomyces melanosporofaciens and the production of this compound. The compound is then extracted and purified to pharmaceutical grade .

Chemical Reactions Analysis

Scientific Research Applications

Anticancer Activity

Elaiophylin has demonstrated potent anticancer effects across multiple studies:

  • Ovarian Cancer : In vitro studies showed that this compound effectively inhibits cell viability and induces apoptosis in ovarian cancer cell lines (SKOV3, OVCAR3) through autophagy inhibition and ER stress induction . In vivo experiments confirmed significant tumor growth inhibition in mouse models.
  • Uveal Melanoma : Research indicates that this compound significantly suppresses tumorigenesis in human uveal melanoma by downregulating SIRT1 expression and inducing autophagic cell death .
  • Lung Adenocarcinoma : this compound has also shown efficacy in lung adenocarcinoma cells (A549), where it inhibited cell viability and promoted apoptosis through similar mechanisms of action .

Table 1: Summary of Key Studies on this compound

StudyCancer TypeMethodKey Findings
Zhao et al. (2022)Ovarian CancerIn vitro & In vivoSignificant inhibition of tumor growth; induced paraptosis via MAPK pathway activation
Liu et al. (2022)Uveal MelanomaIn vitro & In vivoDemonstrated potent anti-cancer effects; regulated SIRT1-FoxO3a signaling axis
Zhang et al. (2023)Pancreatic CancerIn vitroSuppressed proliferation; induced S phase arrest in BxPC-3 cells
Wang et al. (2015)Various CancersIn vitroInduced autophagosome accumulation; inhibited lysosomal function across multiple cancer cell lines

Broader Applications

Beyond its anticancer properties, this compound has exhibited other biological activities:

  • Antimicrobial Activity : Some studies have noted its potential antimicrobial effects, although these applications require further investigation.
  • Immunosuppressive Effects : Preliminary findings suggest that this compound may modulate immune responses, which could be beneficial in autoimmune conditions or transplant medicine.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Elaiophylin belongs to a family of macrodiolides with structural variations in substituents (e.g., methyl, methoxy, or hydroxyl groups) at positions C-2, C-11, and C-13. These modifications influence bioactivity and specificity.

Table 1: Structural Variations and Key Analogues

Compound Substituents Source Organism Notable Activities References
This compound (1) None Streptomyces melanosporus Anticancer, antimicrobial
11-O-Methylthis compound (2) Methoxy at C-11 Streptomyces sp. HKI-0113 Reduced antibacterial activity
Efomycin A (8) Methoxy at C-24′ Streptomyces sp. BS1261 Antibacterial, antiviral
Halichoblelide B (14) Methoxy replaces 6-deoxyfucose Marine Streptomyces sp. Antifungal
Efomycins K (18) & L (19) Unsaturated enone moiety Termite-associated Streptomyces Ecological niche-specific activity

Antimicrobial Activity

This compound and its analogues show potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE). However, activity varies with structural modifications:

  • This compound (1): MIC = 1–4 μg/mL against MRSA and VRE .
  • 11-O-Methylthis compound (2): 50% reduction in antibacterial potency compared to this compound .
  • Efomycin G (3): Strong cytotoxic and cell cycle inhibitory effects at low concentrations .

Anticancer Mechanisms

  • Autophagy Inhibition: this compound blocks autophagic flux by impairing lysosomal cathepsin activity, leading to apoptosis in esophageal squamous cell carcinoma (ESCC) and ovarian cancer . In contrast, geldanamycin (a co-produced analogue) inhibits autophagy via Hsp90 ATP-pocket binding .
  • Hsp90/Cdc37 Targeting: this compound disrupts the Hsp90/Cdc37 complex with IC₅₀ = 14 μM, outperforming conglobatin A (IC₅₀ = 23 μM) . Unlike ATP-competitive inhibitors (e.g., 17-AAG), this compound binds to a surface region of Hsp90, sparing normal cells from toxicity .
  • Oxidative Stress Induction: In uveal melanoma, this compound triggers mitochondrial dysfunction and ROS accumulation, causing SIRT1-dependent mitophagy suppression .

Immunosuppressive and Antiangiogenic Effects

This compound inhibits tumor angiogenesis by downregulating VEGFR2 and HIF-1α, whereas analogues like efomycin M target selectin functions for anti-inflammatory applications .

Mechanistic Divergence from Related Compounds

Geldanamycin vs. This compound

Parameter This compound Geldanamycin
Target Hsp90/Cdc37 interface Hsp90 ATP-binding pocket
Autophagy Effect Late-stage inhibition Early-stage inhibition
Co-regulation Biosynthesis repressed by GdmRIII Biosynthesis promoted by GdmRIII
Toxicity Low cytotoxicity at effective doses High hepatotoxicity

Conglobatin A vs. This compound

Both disrupt Hsp90/Cdc37, but this compound exhibits 1.6× higher potency (IC₅₀ = 14 μM vs. 23 μM) and superior anti-tumor efficacy in pancreatic cancer models .

Therapeutic Advantages and Limitations

  • Advantages: Broad-spectrum activity against drug-resistant pathogens. Dual targeting of autophagy and Hsp90/Cdc37 in cancers. Low cytotoxicity to non-cancer cells (e.g., ARPE-19 retinal cells) .
  • Limitations :
    • Structural complexity hinders synthetic modification.
    • Variable efficacy in hypoxic tumors due to HIF-1α modulation .

Biological Activity

Elaiophylin, a compound derived from the fermentation of the bacterium Streptomyces griseus, has garnered significant attention for its diverse biological activities, particularly in cancer treatment. This article delves into the various mechanisms through which this compound exerts its effects, supported by recent research findings and case studies.

Overview of Biological Activities

This compound exhibits a wide range of biological properties, including:

  • Antimicrobial Activity : Effective against various pathogens.
  • Anticancer Activity : Demonstrated efficacy in multiple cancer types.
  • Immunosuppressive Effects : Potential use in autoimmune diseases.
  • Anti-inflammatory Properties : Involved in reducing inflammation.
  • Anthelmintic Activity : Effective against parasitic worms.
  • α-Glucosidase Inhibition : Potential applications in diabetes management .

1. Induction of Apoptosis and Cell Cycle Arrest

This compound has been shown to induce apoptosis in cancer cells through various pathways:

  • Cell Cycle Dynamics : Research indicates that this compound can arrest the cell cycle at different phases depending on its concentration. Lower concentrations primarily cause S phase arrest, while higher concentrations lead to G0/G1 and G2/M phase arrest. This suggests that this compound interacts with specific cell-cycle regulators, offering insights into its potential as a therapeutic agent for pancreatic cancer .

2. Inhibition of Autophagy

This compound acts as a potent autophagy inhibitor:

  • Mechanistic Insights : It inhibits mitophagy and promotes oxidative stress, leading to autophagic cell death in human uveal melanoma cells. The compound down-regulates SIRT1, influencing the deacetylation and mitochondrial localization of FoxO3a, which is crucial for cellular stress responses .

3. Induction of Paraptosis

Recent studies have revealed that this compound triggers paraptosis—a form of programmed cell death characterized by excessive endoplasmic reticulum (ER) stress—particularly in ovarian cancer cells. This is evidenced by the upregulation of genes involved in the unfolded protein response, such as DDIT3 (CHOP) and ATF3 .

Table 1: Summary of Key Studies on this compound's Biological Activity

StudyCancer TypeMechanismKey Findings
PancreaticCell Cycle ArrestInduces S phase arrest at low concentrations; G0/G1 and G2/M at high concentrations.
Uveal MelanomaAutophagy InhibitionSuppresses mitophagy; down-regulates SIRT1 affecting FoxO3a localization.
OvarianAutophagy InhibitionInhibits cathepsin activity; induces apoptosis via autophagy modulation.
OvarianParaptosis InductionCauses ER stress; activates unfolded protein response genes.
Lung AdenocarcinomaMitophagy RegulationIncreases LC3B and p62 levels; inhibits PINK1 and Parkin expressions.

Future Directions

The multifaceted biological activities of this compound suggest its potential as a therapeutic candidate across various medical fields, particularly oncology. Future research should focus on:

  • Molecular Mechanisms : Further elucidation of the molecular pathways influenced by this compound.
  • Clinical Trials : Conducting human clinical trials to assess its efficacy and safety profile.
  • Combination Therapies : Exploring synergistic effects with other anticancer agents.

Q & A

Basic Research Questions

Q. What experimental approaches are recommended to assess Elaiophylin’s autophagy-inhibitory effects in cancer cells?

  • Methodological Answer : Utilize GFP-LC3 puncta formation assays to monitor autophagosome accumulation and mCherry-GFP-LC3 reporters to distinguish autophagosomes (yellow puncta) from autolysosomes (red puncta). Validate via Western blot for LC3-II/LC3-I ratio and p62/SQSTM1 protein levels. Include chloroquine (CQ) as a positive control for autophagy inhibition .
  • Statistical Considerations : Perform triplicate experiments and analyze data using GraphPad Prism with Student’s t-test for group comparisons (p < 0.05 threshold) .

Q. How can researchers evaluate this compound’s cytotoxic effects in vitro?

  • Protocol : Use CCK-8 assays to measure cell viability across a dose range (e.g., 0.1–10 µM) in cancer cell lines (e.g., ESCC, ovarian cancer). Confirm apoptosis via Annexin V/PI staining and flow cytometry, with parallel measurement of Bax/Bcl-2 protein ratios .
  • Key Controls : Include untreated cells and vehicle controls (e.g., DMSO) to isolate compound-specific effects .

Q. What are the standard in vivo models for testing this compound’s antitumor efficacy?

  • Model Design : Orthotopic ovarian cancer models (e.g., SKOV3 xenografts) at doses of 2–8 mg/kg. Monitor tumor volume via caliper measurements and validate autophagy inhibition via IHC for LC3B and p62 in excised tumors. Toxicity assessments should include histopathology of intestinal tissues (high doses may mimic ATG16L1-deficient phenotypes) .

Advanced Research Questions

Q. How does this compound reconcile conflicting data on autophagy modulation (inhibition vs. induction) across cancer types?

  • Mechanistic Insight : this compound blocks late-stage autophagy by impairing lysosomal cathepsin activity (e.g., CTSB/CTSD), causing autophagosome accumulation. However, in TP53-mutant cancers, it may exacerbate ER stress, leading to paraptosis. Context-dependent outcomes require validation via TEM for ultrastructural changes (e.g., cytoplasmic vacuolation) and MAPK pathway activation assays (e.g., phospho-ERK/MEK) .
  • Experimental Strategy : Compare cell lines with varying TP53 status and use CRISPR/Cas9 to knockout SHP2 or MAPK components to isolate pathway-specific effects .

Q. What methodologies identify this compound’s molecular targets in drug-resistant cancers?

  • Target Identification : Conduct CETSA (cellular thermal shift assays) and SPR (surface plasmon resonance) to confirm direct binding to SHP2. Validate via CRISPR/Cas9 knockout screens in resistant ovarian cancer models. Correlate target engagement with MAPK hyperactivation using phospho-specific antibodies .
  • Data Integration : Combine transcriptomics (RNA-seq) and phosphoproteomics to map downstream signaling nodes altered by this compound .

Q. How can this compound’s dual role in autophagy inhibition and apoptosis induction be optimized for combination therapies?

  • Synergy Testing : Pair this compound with cisplatin or PARP inhibitors in hypoxia-mimetic conditions (e.g., CoCl2 treatment). Assess synergy via Chou-Talalay combination index (CI) and validate hypoxia markers (HIF-1α) via Western blot .
  • Resistance Mitigation : Pre-screen tumors for elevated basal MAPK activity (e.g., p-MEK/ERK IHC) to prioritize this compound-sensitive populations .

Q. What statistical approaches address variability in this compound’s dose-response across cell lines?

  • Analytical Framework : Use nonlinear regression (e.g., log(inhibitor) vs. response curves) to calculate IC50 values. Apply ANOVA with post-hoc Tukey tests for multi-group comparisons. Report SEM and exclude outliers via Grubbs’ test .

Q. Contradiction Analysis & Reproducibility

Q. How should researchers address discrepancies in this compound’s efficacy between 2D vs. 3D culture models?

  • Model Optimization : Compare 2D monolayer cultures with 3D spheroids or organoids. Use live-cell imaging to track autophagy flux (e.g., LysoTracker Red) and apoptosis (Caspase-3/7 probes) dynamically. Ensure consistent hypoxia conditions (1% O2) for 3D models .

Q. What validation steps ensure reproducibility in this compound’s autophagy-related findings?

  • Best Practices :

Include multiple autophagy readouts (e.g., LC3 turnover, lysosomal protease activity).

Use isogenic cell lines to control for genetic variability.

Share raw blots and flow cytometry gating strategies in supplementary materials .

Q. Methodological Resources

  • Key Tools : GFP-LC3 plasmids, mCherry-GFP-LC3 reporters, LysoTracker Red .
  • Data Sources : NCBI GEO for RNA-seq datasets (e.g., GSEXXXXX from ovarian cancer studies) .

Properties

IUPAC Name

(3E,5E,7S,8S,11E,13E,15S,16S)-8,16-bis[(2S,3R,4S)-4-[(2R,4R,5R,6R)-4-[(2R,4S,5S,6S)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-5-ethyl-2-hydroxy-6-methyloxan-2-yl]-3-hydroxypentan-2-yl]-7,15-dimethyl-1,9-dioxacyclohexadeca-3,5,11,13-tetraene-2,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C54H88O18/c1-13-37-33(9)71-53(63,25-41(37)67-45-23-39(55)49(61)35(11)65-45)31(7)47(59)29(5)51-27(3)19-15-17-22-44(58)70-52(28(4)20-16-18-21-43(57)69-51)30(6)48(60)32(8)54(64)26-42(38(14-2)34(10)72-54)68-46-24-40(56)50(62)36(12)66-46/h15-22,27-42,45-52,55-56,59-64H,13-14,23-26H2,1-12H3/b19-15+,20-16+,21-18+,22-17+/t27-,28-,29-,30-,31-,32-,33+,34+,35-,36-,37+,38+,39-,40-,41+,42+,45-,46-,47+,48+,49+,50+,51-,52-,53+,54+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSERMIPXNLXAPD-MJMYBOKFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(OC(CC1OC2CC(C(C(O2)C)O)O)(C(C)C(C(C)C3C(C=CC=CC(=O)OC(C(C=CC=CC(=O)O3)C)C(C)C(C(C)C4(CC(C(C(O4)C)CC)OC5CC(C(C(O5)C)O)O)O)O)C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1[C@@H](C[C@](O[C@@H]1C)(O)[C@H]([C@H](O)[C@@H]([C@H]2OC(=O)/C=C/C=C/[C@@H]([C@H](OC(=O)/C=C/C=C/[C@@H]2C)[C@H]([C@@H](O)[C@@H]([C@@]3(O[C@@H]([C@H]([C@@H](C3)O[C@@H]4O[C@H]([C@H]([C@H](C4)O)O)C)CC)C)O)C)C)C)C)C)O[C@@H]5O[C@H]([C@H]([C@H](C5)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C54H88O18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001318254
Record name Elaiophylin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001318254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1025.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37318-06-2
Record name Elaiophylin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37318-06-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Elaiophylin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037318062
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Elaiophylin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001318254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AZALOMYCIN B
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1CAF8865TM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.